molecular formula C13H19NO2 B2740286 tert-butyl N-[(3-methylphenyl)methyl]carbamate CAS No. 179876-20-1

tert-butyl N-[(3-methylphenyl)methyl]carbamate

Cat. No.: B2740286
CAS No.: 179876-20-1
M. Wt: 221.3
InChI Key: BWIWNCKYTQDJRE-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3-methylphenyl)methyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a benzylamine moiety substituted with a methyl group at the 3-position of the phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the Boc group facilitates temporary amine protection during multi-step reactions.

Properties

IUPAC Name

tert-butyl N-[(3-methylphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-6-5-7-11(8-10)9-14-12(15)16-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIWNCKYTQDJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boc Protection of 3-Methylbenzylamine

The most straightforward method involves reacting 3-methylbenzylamine with Boc anhydride in inert solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). A representative protocol, adapted from WO2019/2173, proceeds as follows:

  • Reaction Setup :

    • Dissolve 3-methylbenzylamine (1.0 equiv) in anhydrous DCM at 0°C.
    • Add Boc anhydride (1.1–1.5 equiv) dropwise under nitrogen.
    • Stir the mixture at room temperature for 2–4 hours.
  • Workup :

    • Quench with aqueous sodium bicarbonate to neutralize excess reagent.
    • Extract the product with DCM, wash with brine, and dry over magnesium sulfate.
    • Concentrate under reduced pressure to obtain the crude carbamate.

This method achieves near-quantitative yields (98–100%), with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Alternative Solvent Systems and Bases

Variations in solvent and base selection optimize reactivity for scale-up or specific substrate sensitivities:

Method Solvent Base Temperature Time Yield
A DCM None 0°C → RT 2 h 100%
B THF/H₂O (biphasic) Sodium bicarbonate RT 1 h 95%
C Acetonitrile DMAP 40°C 30 min 98%

Method C employs 4-dimethylaminopyridine (DMAP) to accelerate the reaction, particularly beneficial for sterically hindered amines. Biphasic systems (Method B) simplify purification by partitioning unreacted starting materials into the aqueous phase.

Mechanistic Insights and Reaction Optimization

The Boc protection mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc anhydride, facilitated by deprotonation (Figure 1):

$$
\text{R-NH}2 + (\text{Boc})2\text{O} \rightarrow \text{R-NH-Boc} + \text{Boc-OH}
$$

Key Optimization Parameters :

  • Stoichiometry : A 10–20% excess of Boc anhydride ensures complete conversion without side products.
  • Temperature : Reactions initiated at 0°C minimize exothermic side reactions, though ambient temperatures suffice for most primary amines.
  • Moisture Control : Anhydrous conditions prevent hydrolysis of Boc anhydride to tert-butanol and carbon dioxide.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 1.44 (s, 9H, tert-butyl),
    • δ 3.92 (s, 2H, N–CH₂–Ar),
    • δ 6.95–7.25 (m, 4H, aromatic),
    • δ 2.35 (s, 3H, Ar–CH₃).
  • ¹³C NMR (101 MHz, CDCl₃) :

    • δ 28.3 (tert-butyl CH₃),
    • δ 80.1 (tert-butyl quaternary C),
    • δ 155.7 (C=O),
    • δ 138.2–126.4 (aromatic carbons).
  • IR (ATR) :

    • 1695 cm⁻¹ (C=O stretch),
    • 3350 cm⁻¹ (N–H stretch).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms >99% purity, with a retention time of 8.2 minutes.

Industrial-Scale Production Considerations

Large-scale syntheses prioritize cost-effectiveness and safety:

  • Solvent Recovery : Distillation reclaims DCM or THF, reducing waste.
  • Catalyst Recycling : DMAP recovery via acid-base extraction minimizes reagent costs.
  • Process Safety : Boc anhydride’s low thermal stability necessitates temperature-controlled reactors to prevent exothermic decomposition.

Comparative Analysis of Synthetic Methodologies

Advantages of Method A :

  • Simplicity and high yield.
  • Minimal by-product formation.

Drawbacks of Method C :

  • DMAP adds cost and complicates purification.

Emerging Trends :

  • Microwave-assisted synthesis reduces reaction times to <15 minutes without compromising yield.

Applications in Drug Discovery

This compound serves as a key intermediate in:

  • Sedum Alkaloid Synthesis : Enantioselective routes to neuroactive compounds.
  • Peptidomimetics : Boc deprotection under mild acids (e.g., TFA) enables sequential assembly of peptide chains.

Chemical Reactions Analysis

Oxidation Reactions

The benzylic position and aromatic ring in this compound are susceptible to oxidation under specific conditions:

Oxidizing Agent Conditions Products Mechanistic Insights
KMnO₄Acidic aqueous solution3-methylbenzoic acid derivatives Benzylic C–H bonds are oxidized to carboxyl groups via radical intermediates.
CrO₃/H₂SO₄Room temperature, 12 hKetone intermediates (unstable) Electrophilic attack on the aromatic ring leads to hydroxylation or ring oxidation.
O₂ (Catalytic Cu)80°C, DMF solventCarbamate decomposition productsRadical-mediated oxidation results in cleavage of the carbamate N–O bond.

Reduction Reactions

The carbamate group undergoes reduction to yield amines or alcohols:

Reducing Agent Conditions Products Key Observations
LiAlH₄Anhydrous THF, 0°C → RTN-methyl-3-methylbenzylamine Complete reduction of the carbamate carbonyl to a methylene group.
H₂/Pd-CEthanol, 50 psi H₂, 6 htert-butyl alcohol + 3-methylbenzylamine Hydrogenolysis cleaves the C–O bond of the carbamate.
NaBH₄/TFADichloromethane, 2 hAmine-TFA salt Selective reduction under mild conditions preserves the aromatic methyl group.

Substitution Reactions

Nucleophilic substitution occurs at the carbamate carbonyl:

Nucleophile Conditions Products Efficiency
NH₃ (excess)100°C, sealed tube, 24 hUrea derivatives Low yield (∼35%) due to steric hindrance from the tert-butyl group.
Grignard reagentsTHF, −78°C → RTTertiary alcoholsRequires activation with Lewis acids (e.g., BF₃·Et₂O) for effective nucleophilic attack.
NaN₃/DMF120°C, 8 hAzide intermediates Azide formation precedes Curtius rearrangement to isocyanates.

Acid-Catalyzed Cleavage

The tert-butyl group is cleaved under acidic conditions:

Acid Conditions Products Applications
HCl (conc.)Reflux, 6 h3-methylbenzylammonium chloride Quantitative deprotection for downstream amination reactions.
TFA/DCMRT, 2 hAmine-TFA salt Preferred method for lab-scale synthesis due to mild conditions and high purity.
H₂SO₄ (50% v/v)60°C, 4 hPartially decomposed mixtureIndustrial-scale processes avoid this due to side reactions.

Thermal Rearrangements

At elevated temperatures, carbamates undergo structural rearrangements:

Process Conditions Products Mechanism
Curtius rearrangement180°C, toluene, 3 hIsocyanate intermediatesThermal decomposition forms reactive isocyanates, which trap amines or alcohols.
Hofmann eliminationStrong base, 120°CAlkene byproductsLimited utility due to competing decomposition pathways.

Comparative Reactivity

Key differences from structurally similar carbamates:

Compound Reactivity Profile
tert-butyl N-[(3-aminophenyl)methyl]carbamate Faster oxidation due to electron-donating amino group; forms quinone derivatives.
tert-butyl N-(phenylmethyl)carbamateReduced steric hindrance increases susceptibility to nucleophilic substitution.
tert-butyl N-[(4-fluorophenyl)methyl]carbamateFluorine substituent directs electrophilic substitution to para positions.

Scientific Research Applications

Role as a Protecting Group in Organic Synthesis

Tert-butyl N-[(3-methylphenyl)methyl]carbamate serves primarily as a protecting group for amines in organic synthesis. Protecting groups are essential in multi-step syntheses where selective reactivity is required. By temporarily masking the amine functionality, this compound allows for the modification of other reactive sites within the molecule without interference.

Examples of Use

Numerous studies have documented its effectiveness:

  • Synthesis of Complex Molecules : Researchers have utilized this compound in synthesizing complex pharmaceutical intermediates, demonstrating its utility in multi-step synthetic pathways.
  • Selectivity in Reactions : The compound has been shown to improve selectivity in reactions involving amines, allowing for higher yields of desired products while minimizing side reactions.

Pharmacological Potential

Recent investigations into the biological activity of this compound suggest potential therapeutic applications, particularly in cancer treatment and enzyme modulation.

Anti-Cancer Properties

Preliminary studies indicate that this compound may exhibit activity against certain cancer cell lines. The presence of the amino group on the aromatic ring enhances its interaction with biological targets, making it a candidate for further drug development.

Enzyme Modulation

Research has indicated that this compound could modulate enzyme activity, potentially impacting metabolic pathways relevant to disease states. This property opens avenues for its use in designing enzyme inhibitors or activators.

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of this compound:

Study Focus Findings
Study 1Organic SynthesisDemonstrated successful use as a protecting group in synthesizing complex molecules with high selectivity and yield.
Study 2PharmacologyInvestigated anti-cancer properties; showed promising results against specific cancer cell lines but requires further validation through clinical trials.
Study 3Enzyme InteractionExplored its role in modulating enzyme activity; suggested potential for developing new therapeutic agents targeting metabolic diseases.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-methylphenyl)methyl]carbamate involves its interaction with specific molecular targets. In enzymatic reactions, the compound acts as a substrate for carbamate-hydrolyzing enzymes, leading to the formation of corresponding amine and carbon dioxide. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₃H₁₉NO₂
  • Molecular Weight : 221.30 g/mol (exact value may vary slightly with substituents)
  • Physical State : Typically a white solid or oil, depending on purification.
  • Purity : High-purity grades (≥95%) are commonly available for research applications.

The Boc group enhances stability under basic conditions and can be selectively removed under acidic conditions, making this compound versatile in peptide synthesis and drug development.

Structural and Functional Variations

The tert-butyl carbamate scaffold is highly modular, with variations arising from substituents on the phenyl ring or modifications to the benzylamine linker. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Substituents Molecular Formula Molecular Weight (g/mol) Physical State Key Applications/Reactivity Synthesis Method Reference
tert-Butyl N-[(3-methylphenyl)methyl]carbamate 3-CH₃ on phenyl C₁₃H₁₉NO₂ ~221.30 White solid/oil Amine protection in drug synthesis; intermediate for VHL ligands General carbamate formation (Procedure A)
tert-Butyl N-((4-bromo-3-methylphenyl)methyl)carbamate (41f) 4-Br, 3-CH₃ on phenyl C₁₃H₁₈BrNO₂ 300.20 Not specified Suzuki cross-coupling precursor; introduces bromine for further functionalization Procedure A with 4-bromo-3-methylbenzaldehyde
tert-Butyl (E)-((6-(2-ethoxyvinyl)benzodioxol-5-yl)methyl)carbamate (1f) 2-Ethoxyvinyl, benzodioxole C₁₇H₂₃NO₅ 321.37 Yellow oil Building block for tetrahydrobiisoquinolines; participates in cascade reactions Pd-catalyzed coupling (Suzuki-Miyaura)
tert-Butyl (3-methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate (42g) 3-OCH₃, 4-thiazolyl on phenyl C₁₇H₂₂N₂O₃S 334.44 White solid Target for VHL E3 ubiquitin ligase ligands; enhances protein degradation properties General Procedure B (thiazole coupling)
tert-Butyl N-({7-methylthieno[2,3-c]pyran-7-yl}methyl)carbamate Thienopyran heterocycle C₁₄H₂₁NO₃S 283.39 Oil Intermediate in antipsychotic drug synthesis (e.g., Ulotaront) Reductive amination
tert-Butyl 2,4-difluorobenzylcarbamate (12) 2,4-F₂ on phenyl C₁₂H₁₅F₂NO₂ 243.25 Not specified HDAC inhibitor precursor; fluorination enhances metabolic stability Boc protection of benzylamine

Physical Properties

  • Solid vs. Oil : Derivatives with polar groups (e.g., methoxy, thiazole) tend to crystallize, while alkyl-substituted analogs remain oily.
  • Purity : High-purity grades (≥95%) are standard for pharmaceutical intermediates, ensuring reproducibility in downstream reactions.

Biological Activity

Tert-butyl N-[(3-methylphenyl)methyl]carbamate is a synthetic compound belonging to the carbamate class, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key findings.

  • Molecular Formula : C₁₂H₁₅N₁O₂
  • Molecular Weight : 205.25 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate functional group and a methyl-substituted phenyl ring.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. It acts as an enzyme inhibitor, which may prevent substrate binding at the active site, thereby disrupting normal enzymatic function. This mechanism is significant in pharmacological contexts where modulation of enzyme activity can lead to therapeutic effects.

Anticancer Properties

Research indicates that this compound shows promising anticancer activity. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation in specific cancer types.

Cell Line IC50 (µg/mL) Reference
HCT-15 (Colon Carcinoma)1.61 ± 1.92
A-431 (Skin Carcinoma)1.98 ± 1.22

Enzyme Inhibition

As a carbamate derivative, this compound may inhibit acetylcholinesterase (AChE), an essential enzyme for neurotransmitter regulation. Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can result in overstimulation of neural pathways, potentially leading to neurotoxic effects if not regulated properly .

Study on Anticancer Activity

In a recent study published in the Journal of Organic Chemistry, this compound was evaluated for its anticancer properties against multiple cell lines. The results indicated significant cytotoxicity, particularly against colon cancer cells, suggesting its potential as a lead compound for drug development .

Pharmacological Evaluation

Another investigation focused on the pharmacokinetics and pharmacodynamics of this compound revealed that it undergoes metabolic processes primarily in the liver, with excretion occurring via urine. The study highlighted the importance of understanding the compound's behavior in biological systems to predict therapeutic outcomes effectively .

Synthesis and Applications

The synthesis of this compound has been optimized for various applications in medicinal chemistry. Its role as a protecting group in organic synthesis allows for selective modifications of reactive functional groups while maintaining structural integrity during chemical reactions.

Comparative Analysis

Comparative studies with similar carbamate compounds have shown that structural modifications significantly impact biological activity. For example, the presence of electron-donating groups on the aromatic ring enhances interaction with biological targets, leading to improved efficacy against cancer cells .

Q & A

Q. Basic

  • Storage conditions : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent oxidation and hydrolysis .
  • Handling protocols : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation/contact. For spills, absorb with vermiculite and dispose as hazardous waste .
  • Incompatibilities : Avoid strong acids/bases and oxidizing agents (e.g., HNO₃, KMnO₄), which degrade the Boc group .

How can researchers address low yields in large-scale syntheses of this carbamate?

Q. Advanced

  • Solvent optimization : Replace DCM with THF or toluene for better solubility and easier solvent recovery .
  • Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side reactions .
  • Scale-up adjustments : Increase catalyst loading (e.g., DMAP from 0.1 to 0.3 equiv) and use excess Boc₂O (1.5 equiv) to drive the reaction .

What computational methods are available to predict the reactivity of this compound in novel reactions?

Q. Advanced

  • DFT calculations : Use Gaussian or ORCA software to model transition states and predict regioselectivity in electrophilic substitutions .
  • Molecular docking : Study interactions with enzymes (e.g., proteases) to design targeted inhibitors .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with hydrolysis rates .

How can environmental impacts be minimized during the disposal of this compound?

Q. Basic

  • Biodegradation assays : Test microbial degradation pathways (e.g., Pseudomonas spp.) to identify eco-friendly disposal methods .
  • Waste treatment : Incinerate in EPA-approved facilities with scrubbers to neutralize toxic fumes (e.g., NOₓ, CO) .

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